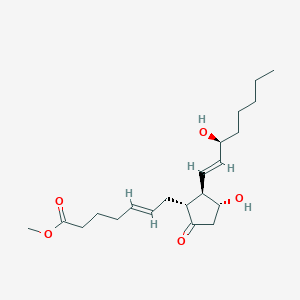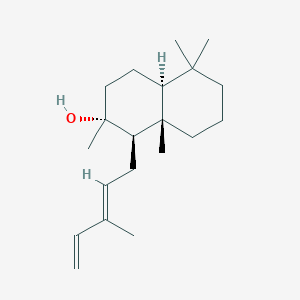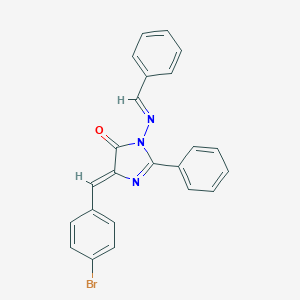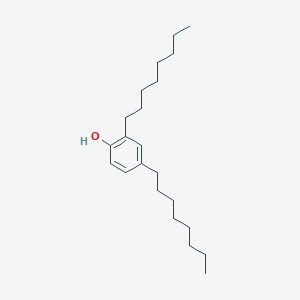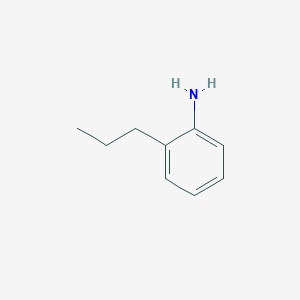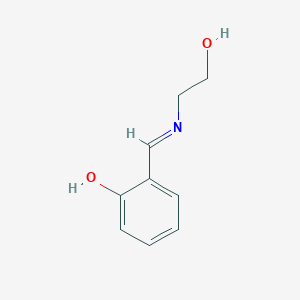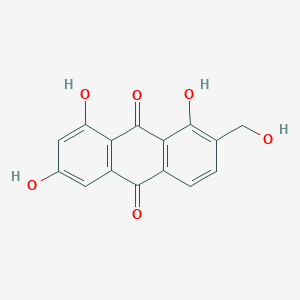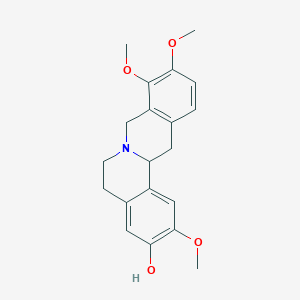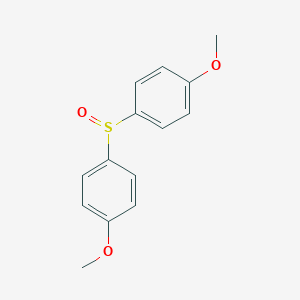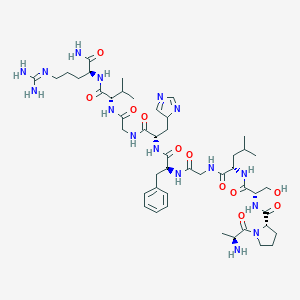
Locustatachykinin IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Locustatachykinin IV (LomTK-IV) is a neuropeptide that belongs to the tachykinin family. It was first identified in the central nervous system of locusts, and later found in other insects. LomTK-IV has been shown to have various physiological and biochemical effects, making it an important molecule for scientific research.
Wirkmechanismus
Locustatachykinin IV acts on the tachykinin receptor, which is a G protein-coupled receptor. Binding of Locustatachykinin IV to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, leads to the activation of various downstream effectors that mediate the physiological and biochemical effects of Locustatachykinin IV.
Biochemische Und Physiologische Effekte
Locustatachykinin IV has been shown to have various biochemical and physiological effects. It can stimulate the release of digestive enzymes, increase gut motility, and regulate the secretion of hormones. In addition, Locustatachykinin IV can also modulate the activity of ion channels, leading to changes in membrane potential and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Locustatachykinin IV in lab experiments is its specificity for the tachykinin receptor, which allows for targeted manipulation of insect physiology and behavior. However, one limitation is the lack of knowledge about the receptor distribution and signaling pathways in different insect species, which can affect the interpretation of experimental results.
Zukünftige Richtungen
1. Investigating the role of Locustatachykinin IV in the regulation of insect immunity and stress responses.
2. Developing Locustatachykinin IV-based biopesticides for insect control.
3. Studying the interaction between Locustatachykinin IV and other neuropeptides in the regulation of insect physiology and behavior.
4. Characterizing the tachykinin receptor and signaling pathways in different insect species.
5. Identifying potential therapeutic applications of Locustatachykinin IV in human diseases.
Synthesemethoden
Locustatachykinin IV can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing Locustatachykinin IV due to its simplicity and efficiency. LPPS, on the other hand, is a more complex method that involves the use of liquid-phase chemistry.
Wissenschaftliche Forschungsanwendungen
Locustatachykinin IV has been extensively studied for its role in insect physiology and behavior. It has been shown to be involved in the regulation of feeding, locomotion, and reproduction in insects. In addition, Locustatachykinin IV has also been studied for its potential as a biopesticide, as it can disrupt insect nervous systems.
Eigenschaften
CAS-Nummer |
132309-71-8 |
|---|---|
Produktname |
Locustatachykinin IV |
Molekularformel |
C47H74N16O11 |
Molekulargewicht |
1039.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H74N16O11/c1-25(2)17-31(59-43(71)34(23-64)61-44(72)35-14-10-16-63(35)46(74)27(5)48)40(68)54-21-36(65)57-32(18-28-11-7-6-8-12-28)42(70)60-33(19-29-20-52-24-56-29)41(69)55-22-37(66)62-38(26(3)4)45(73)58-30(39(49)67)13-9-15-53-47(50)51/h6-8,11-12,20,24-27,29-35,38,64H,9-10,13-19,21-23,48H2,1-5H3,(H2,49,67)(H,54,68)(H,55,69)(H,57,65)(H,58,73)(H,59,71)(H,60,70)(H,61,72)(H,62,66)(H4,50,51,53)/t27-,29?,30-,31-,32-,33-,34-,35-,38-/m0/s1 |
InChI-Schlüssel |
NZZLXJYZUFBAJC-PDBVKYENSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3C=NC=N3)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |
Sequenz |
APSLGFXGVR |
Synonyme |
Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 locustatachykinin IV protein, insect locustatachykinin IV protein, Locusta migratoria Lom-TK IV protein, Locusta migratoria LomTK-IV protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3a-endo-L-leucine-6-L-histidine- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



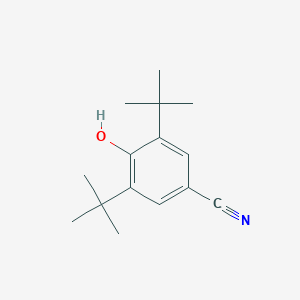
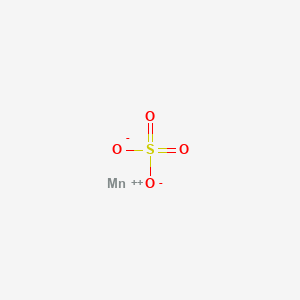
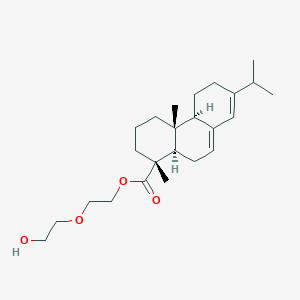
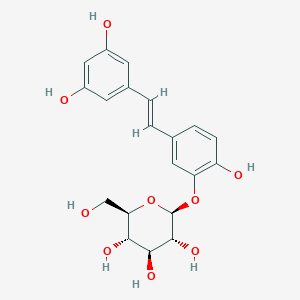
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
